molecular formula C8H10N2O2S B1429857 Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate CAS No. 912635-74-6

Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate

Cat. No.: B1429857
CAS No.: 912635-74-6
M. Wt: 198.24 g/mol
InChI Key: PFPLEZDQDVYKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate (CAS 912635-74-6) is a chemical compound offered as a pharmaceutical intermediate for research and development purposes . The compound features a fused thieno[3,4-c]pyrazole core structure, which is a scaffold of significant interest in medicinal and organic chemistry. Pyrazole and its derivatives are recognized as pharmacologically important active scaffolds present in agents with a wide range of therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties . The thienopyrazole moiety is also a valuable building block in materials science . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary use.

Properties

IUPAC Name

ethyl 4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-12-8(11)7-5-3-13-4-6(5)9-10-7/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPLEZDQDVYKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912635-74-6
Record name Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate as a promising antimicrobial agent. The compound has been evaluated for its efficacy against various bacterial strains. In vitro assays demonstrated significant antibacterial activity, suggesting that it could be developed into a therapeutic agent for treating bacterial infections .

Anticancer Properties
Research has indicated that derivatives of thienopyrazole compounds exhibit anticancer activity. This compound has been investigated for its ability to inhibit tumor cell proliferation. Studies showed that it could induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in various cell lines, indicating its potential use in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
this compound has shown promise as a pesticide. Its derivatives have been tested for their effectiveness against agricultural pests. The results indicated that the compound could serve as a potent biopesticide, potentially reducing the reliance on synthetic pesticides .

Herbicidal Properties
In addition to its pesticidal activity, this compound has been evaluated for herbicidal effects. Preliminary studies suggest that it can inhibit the growth of certain weed species, providing a new avenue for developing environmentally friendly herbicides .

Materials Science

Polymer Synthesis
this compound has been utilized in the synthesis of novel polymers. Its incorporation into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in developing advanced materials for industrial uses .

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating a potential new direction for antibiotic development .

Case Study 2: Anticancer Activity

In vitro tests performed on human cancer cell lines revealed that this compound induced apoptosis through the mitochondrial pathway. The compound was shown to decrease cell viability significantly and increase markers associated with programmed cell death .

Mechanism of Action

The mechanism of action of Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolo-Pyrazole Scaffolds

Compound 3a (Ethyl 4,6-Dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate)

  • Structure : Replaces the thiophene ring with a pyrrolidine ring and introduces a phenyl substituent at position 3.
  • Synthesis : Synthesized via three-component reactions using N-benzylglycine ethyl ester, formylpyrazoles, and maleimides. Purified via flash chromatography (hexane/AcOEt gradients) .
  • Applications: Demonstrated utility in peptidomimetics and nanofiber fabrication due to its rigid scaffold .

Key Difference: The pyrrolo-pyrazole scaffold lacks the sulfur atom present in the thieno-pyrazole system, which may reduce electron-withdrawing effects and alter solubility or reactivity.

Thieno-Thiepino Pyrazole Derivatives

Compound 6a–6l (4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamides)

  • Structure: Features a fused thieno-thiepino system (two thiophene rings) and a carboxamide group instead of an ester.
  • Synthesis : Prepared via carbodiimide-mediated coupling with piperazine derivatives, followed by acid/base washes and column chromatography .
Functionalized Thieno-Pyrazole Derivatives

Patent Example (S)-N-[5-[1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl]-4,6-Dioxo-5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide

  • Structure : Incorporates a sulfonyl group and methoxy/ethoxy-substituted phenyl rings.

Key Difference : Bulky substituents and sulfonyl groups may enhance receptor binding specificity compared to the simpler ester derivative.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Synthesis Method Applications
Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate Thieno[3,4-c]pyrazole Ethyl ester Discontinued (commercial synthesis unclear) Intermediate (potential)
Compound 3a Pyrrolo[3,4-c]pyrazole Phenyl, ethyl ester Three-component reaction + flash chromatography Peptidomimetics, nanofibers
Compound 6a–6l Thieno-thiepino[4,5-c]pyrazole Carboxamide, piperazine derivatives Carbodiimide coupling + column chromatography Bioactive agents
Patent Example (S)-N-[…]acetamide Thieno[3,4-c]pyrrole Sulfonyl, ethoxy/methoxyphenyl Not detailed (patent) Pharmaceuticals

Research Implications and Limitations

  • Reactivity: The thiophene ring in this compound may confer greater electron deficiency than pyrrolo analogues, influencing cycloaddition or nucleophilic substitution reactions .
  • Synthesis Challenges: Commercial discontinuation suggests synthetic or stability issues, whereas pyrrolo and thieno-thiepino derivatives are more readily synthesized .
  • Biological Potential: Carboxamide and sulfonyl derivatives exhibit enhanced bioactivity profiles, highlighting the ester group’s limitations in drug design .

Biological Activity

Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate (referred to as Ethyl 4,6-DHP) is a heterocyclic compound characterized by its thienopyrazole structure. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of the biological activity of Ethyl 4,6-DHP, including synthesis methods, biological targets, and relevant case studies.

Chemical Structure and Properties

Ethyl 4,6-DHP has the molecular formula C8H10N2O2SC_8H_{10}N_2O_2S and a molecular weight of 198.24 g/mol. The presence of ethyl and carboxylate functional groups contributes to its chemical reactivity and biological activity. The compound is typically stored at temperatures between 2°C and 8°C to maintain stability.

Biological Activities

Ethyl 4,6-DHP exhibits a range of biological activities that are characteristic of pyrazole derivatives. These include:

  • Antitumor Activity : Research indicates that thienopyrazole compounds can induce cytotoxic effects on cancer cells. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines at low micromolar concentrations .
  • Enzyme Inhibition : Ethyl 4,6-DHP has been studied for its ability to inhibit specific enzymes involved in disease pathways. This inhibition could enhance its potential as a therapeutic agent.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory properties, which could be explored further for therapeutic applications in inflammatory diseases .

Synthesis Methods

Several synthesis methods have been developed for Ethyl 4,6-DHP. These methods typically involve multi-step reactions that incorporate various reagents to construct the thienopyrazole ring system. The synthesis routes can vary based on the desired substituents and functional groups.

Comparative Analysis with Related Compounds

The biological activity of Ethyl 4,6-DHP can be compared with other thienopyrazole derivatives:

Compound NameStructure FeaturesBiological Activity
Ethyl 5-methylthieno[3,4-c]pyrazole-3-carboxylateMethyl group at position 5Antimicrobial and anticancer properties
1-Hydroxyethyl thieno[3,4-c]pyrazole-3-carboxylateHydroxyethyl substituentEnhanced antioxidant activity
Ethyl 4-(trifluoromethyl)thieno[3,4-c]pyrazole-3-carboxylateTrifluoromethyl group at position 4Potent anti-inflammatory effects

This table highlights how variations in substituents can significantly influence the biological activities and potential applications of these compounds.

Case Studies

  • Cytotoxicity Studies : In a study involving high-throughput screening of small molecules, derivatives similar to Ethyl 4,6-DHP exhibited potent cytotoxic effects against a panel of human cancer cell lines. These compounds induced cell death by disrupting microtubule formation and interfering with cell cycle progression .
  • Enzyme Interaction Studies : Research has shown that Ethyl 4,6-DHP interacts with various biological targets, including kinases involved in signaling pathways that regulate cell proliferation and survival. This interaction suggests its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the limitations of using this compound in large-scale catalytic reactions?

  • Steric hindrance from the thieno-pyrazole core reduces accessibility for bulky catalysts. Optimize reaction conditions (e.g., microwave-assisted synthesis) to enhance reaction rates and yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.